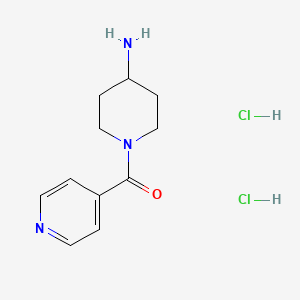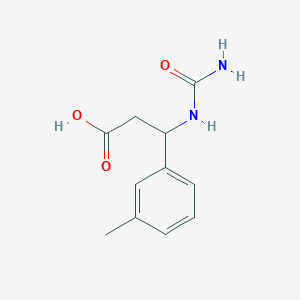
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid
Overview
Description
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid, also known as 3-carbamoyl-3-methylphenylpropionic acid (3-CMPPA) is an organic compound with a variety of uses in scientific research. 3-CMPPA is a derivative of 3-methylphenylpropionic acid (3-MPPA) and is used as a reference compound for measuring the activity of enzymes and receptors. It is also used as a substrate for the enzyme carboxylesterase and as a precursor for the synthesis of other compounds. In addition, 3-CMPPA has been studied in relation to its biochemical and physiological effects, as well as its potential applications in medical research.
Scientific Research Applications
Polybenzoxazine Precursors
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid derivatives, particularly phloretic acid (PA), have been explored as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. These derivatives are utilized for bringing phenolic functionalities via reactions with model molecules, leading to the formation of almost 100% bio-based benzoxazine end-capped molecules. This synthesis method provides a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules or macromolecules, useful in a wide range of material science applications (Trejo-Machin et al., 2017).
Organometallic Chemistry
In organometallic chemistry, compounds containing 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid derivatives are synthesized for their potential medicinal applications. For instance, the synthesis of both diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative has been reported. These compounds are synthesized as isosteric substitutes for organic drug candidates, reflecting the growing attention to more complex structures containing organometallic moieties in medicinal organometallic chemistry (Patra et al., 2012).
Chemical Synthesis and Biological Activities
The synthesis of derivatives like 3-[4-(2E)-3-methylbut-2-enyloxy) phenyl]-2-(acetylamino)propanoic acid from 4-hydroxyphenylacetic acid is documented, showcasing the relevance of these compounds in chemical synthesis. These derivatives exhibit significant biological activities, including antibacterial and antioxidant properties, highlighting their potential in therapeutic and biochemical applications (Venkateswarlu et al., 2006).
Anti-inflammatory Applications
Compounds related to 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid have been isolated from natural sources and tested for their anti-inflammatory effects. For example, compounds isolated from the tender leaves of Eucommia ulmoides Oliv. exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating their potential anti-inflammatory benefits (Ren et al., 2021).
Enantioseparation for Pharmaceutical Applications
Enantioseparation of isomeric compounds, such as 2-(methylphenyl)propanoic acids, is crucial for pharmaceutical applications. Compounds related to 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid have been successfully enantioseparated by countercurrent chromatography, indicating their importance in the development of chiral pharmaceuticals and the study of drug enantiomers (Jin et al., 2020).
properties
IUPAC Name |
3-(carbamoylamino)-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-2-4-8(5-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEWXCQMNINIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
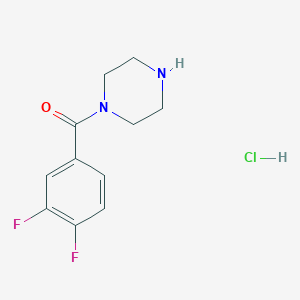
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
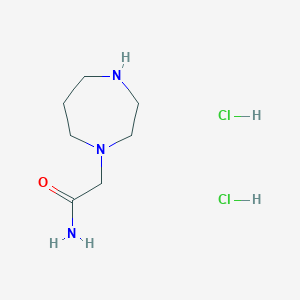
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)
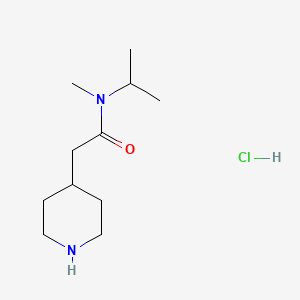
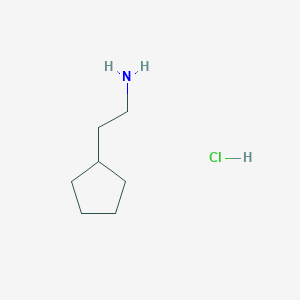
![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)
